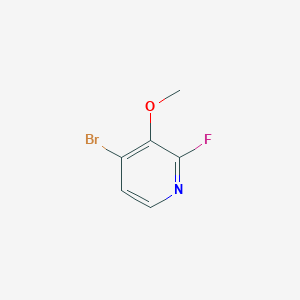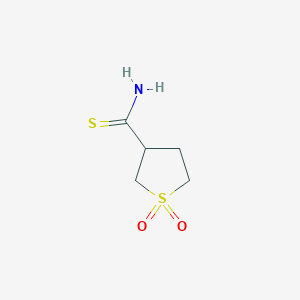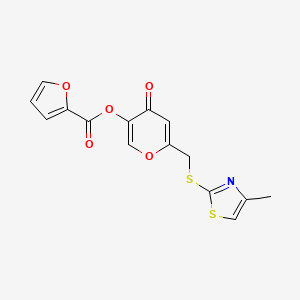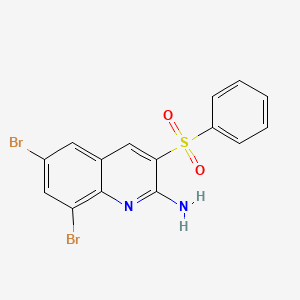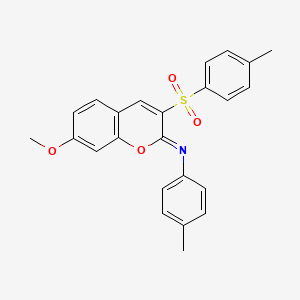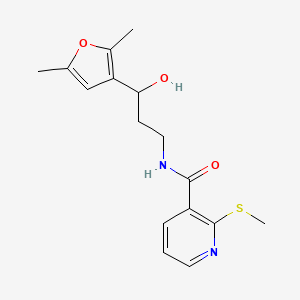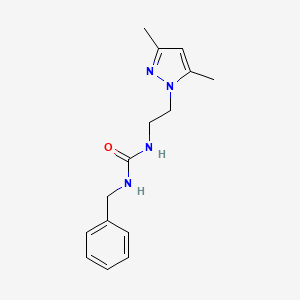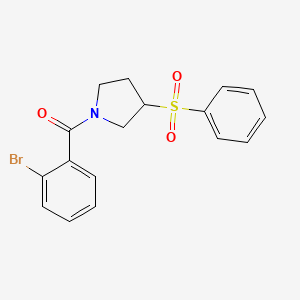![molecular formula C14H18N4O3S B2442349 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine CAS No. 895805-37-5](/img/structure/B2442349.png)
3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMS-612 or TAK-659 and belongs to the pyridazine class of compounds.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine involves the reaction of 3-(Dimethylsulfamoylamino)aniline with ethyl 2-chloro-3-oxypyridazine-6-carboxylate in the presence of a base.
Starting Materials
3-(Dimethylsulfamoylamino)aniline, Ethyl 2-chloro-3-oxypyridazine-6-carboxylate, Base (e.g. sodium hydroxide)
Reaction
Step 1: Dissolve 3-(Dimethylsulfamoylamino)aniline in a suitable solvent (e.g. ethanol)., Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes., Step 3: Slowly add ethyl 2-chloro-3-oxypyridazine-6-carboxylate to the solution while stirring., Step 4: Heat the reaction mixture to reflux for several hours., Step 5: Cool the reaction mixture and filter the precipitate., Step 6: Wash the precipitate with a suitable solvent (e.g. water) and dry it under vacuum., Step 7: Recrystallize the product from a suitable solvent (e.g. ethanol) to obtain pure 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine.
作用机制
The mechanism of action of 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine involves the inhibition of BTK and ITK kinases. BTK is a critical component of the B-cell receptor signaling pathway, and ITK is involved in T-cell receptor signaling. Inhibition of these kinases leads to the disruption of the signaling pathways that promote the growth and survival of cancer cells. This, in turn, leads to the death of cancer cells and prevents the spread of cancer.
生化和生理效应
Studies have shown that 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine has significant biochemical and physiological effects. This compound inhibits the growth of cancer cells and induces cell death. It also reduces the production of pro-inflammatory cytokines, which play a crucial role in the development of cancer. Additionally, 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine has been shown to reduce the production of immunoglobulin E (IgE), which is involved in allergic reactions.
实验室实验的优点和局限性
One of the primary advantages of using 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine in lab experiments is its specificity towards BTK and ITK kinases. This compound selectively inhibits these kinases, which reduces the risk of off-target effects. Additionally, 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine has been shown to have a favorable pharmacokinetic profile, which makes it an attractive candidate for further development.
However, there are also some limitations to using 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine in lab experiments. One of the primary limitations is its solubility. This compound has low solubility in water, which can make it challenging to work with in lab experiments. Additionally, the synthesis of 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine is a multi-step process, which can make it challenging to produce large quantities of this compound.
未来方向
There are several future directions for the research and development of 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine. One of the primary areas of focus is the development of this compound as a cancer treatment. Studies have shown that 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine has potent anti-cancer activity, and further research is needed to determine its efficacy in treating different types of cancer.
Another future direction is the development of 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine as a treatment for autoimmune diseases. BTK and ITK kinases are involved in the signaling pathways that promote the development of autoimmune diseases, and inhibiting these kinases can reduce the symptoms of these diseases.
Conclusion:
In conclusion, 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine is a chemical compound with potential applications in various fields of scientific research. This compound inhibits the growth of cancer cells by targeting BTK and ITK kinases and has significant biochemical and physiological effects. While there are some limitations to using 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine in lab experiments, its specificity towards BTK and ITK kinases and favorable pharmacokinetic profile make it an attractive candidate for further development. There are several future directions for the research and development of 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine, including its development as a cancer treatment and treatment for autoimmune diseases.
科学研究应用
3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine has potential applications in various fields of scientific research. One of the primary research areas where this compound is being studied is cancer treatment. Studies have shown that 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine inhibits the growth of cancer cells by targeting Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These kinases are involved in the signaling pathways that promote the growth and survival of cancer cells. Inhibiting these kinases can lead to the death of cancer cells and prevent the spread of cancer.
属性
IUPAC Name |
3-[3-(dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-4-21-14-9-8-13(15-16-14)11-6-5-7-12(10-11)17-22(19,20)18(2)3/h5-10,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIOTQRLWYLLNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

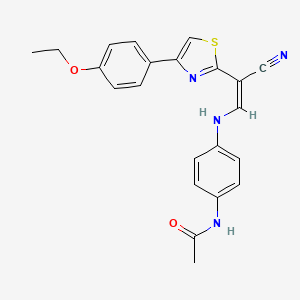
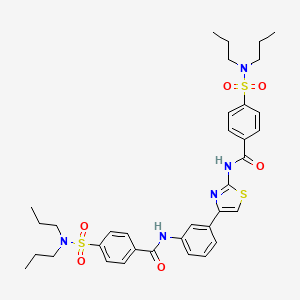
![2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/no-structure.png)
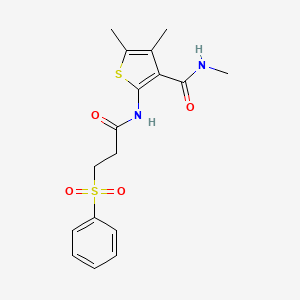
![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2442272.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2442275.png)
